molecular formula C22H16N2OS B3158723 N-benzoyl-N'-(9-phenanthryl)thiourea CAS No. 860609-78-5

N-benzoyl-N'-(9-phenanthryl)thiourea

Cat. No.: B3158723
CAS No.: 860609-78-5
M. Wt: 356.4 g/mol
InChI Key: BBKPGDUJRCAIAK-UHFFFAOYSA-N
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Description

N-Benzoyl-N'-(9-phenanthryl)thiourea is a thiourea derivative characterized by a benzoyl group at the N-position and a 9-phenanthryl substituent at the N'-position. Thiourea derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and metal-chelating properties .

Properties

IUPAC Name

N-(phenanthren-9-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(15-8-2-1-3-9-15)24-22(26)23-20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKPGDUJRCAIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzoyl-N’-(9-phenanthryl)thiourea typically involves the reaction of benzoyl chloride with 9-phenanthrylamine in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for N-benzoyl-N’-(9-phenanthryl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-benzoyl-N’-(9-phenanthryl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoyl or phenanthryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-benzoyl-N’-(9-phenanthryl)thiourea has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(9-phenanthryl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The benzoyl and phenanthryl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Properties

Thiourea derivatives exhibit conformational flexibility influenced by substituents. For example:

  • N-Benzoyl-N'-phenylthiourea (BFTU) : Adopts a planar conformation stabilized by intramolecular hydrogen bonding (N–H···O=C), with bond lengths of C=O (1.217 Å) and C=S (1.654 Å) .
  • Chlorinated BFTU Derivatives (e.g., 2-Cl-BFTU) : Chlorine substituents increase electron-withdrawing effects, shortening C=O bonds (1.200–1.210 Å) and enhancing dipole moments .
  • N-Benzoyl-N'-(2-pyridyl)thiourea : The pyridyl group introduces additional hydrogen-bonding sites (N–H···N), forming supramolecular chains .
  • N-Benzoyl-N'-(9-phenanthryl)thiourea (hypothetical) : The bulky 9-phenanthryl group likely disrupts planarity, increasing steric hindrance but enhancing π-π interactions with aromatic residues in biological targets .

Table 1: Structural Parameters of Selected Thiourea Derivatives

Compound C=O Bond Length (Å) C=S Bond Length (Å) Notable Interactions
BFTU 1.217 1.654 Intramolecular N–H···O=C
2-Cl-BFTU 1.210 1.650 Enhanced dipole moment
N-Benzoyl-N'-(2-pyridyl) 1.215 1.658 Intermolecular N–H···N
N-Benzoyl-N'-(9-phenanthryl) *1.220 (predicted) *1.655 (predicted) π-π stacking (hypothesized)

*Predicted values based on structural analogs.

Anticancer Activity :

  • BFTU and Chlorinated Derivatives : Exhibit IC₅₀ values of 2.1–8.7 µM against MCF-7 breast cancer cells, outperforming erlotinib (IC₅₀ = 12.3 µM) . Selectivity indices range from 50× to 579× due to EGFR inhibition .
  • N-Benzoyl-N'-(4-fluorophenyl)thiourea : Shows SIRT1 inhibition (a cancer-related deacetylase) with a docking score of −9.2 kcal/mol .

Table 2: Cytotoxic Activities of Thiourea Derivatives

Compound IC₅₀ (µM) vs. MCF-7 Selectivity Index Target
BFTU 8.7 50× EGFR
2-Cl-BFTU 2.1 579× EGFR
Erlotinib (Control) 12.3 10× EGFR
N-Benzoyl-N'-(9-phenanthryl) *N/A *N/A DNA/EGFR (predicted)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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